

Unveiling the Molecular Architecture and Biological Significance of 8 β -Hydroxyisogermafurenolide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxyisogermafurenolide*

Cat. No.: *B12371914*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 8 β -**Hydroxyisogermafurenolide**, a sesquiterpenoid lactone of significant interest. This document details its chemical structure, summarizes its key physicochemical and spectroscopic data, outlines a representative experimental protocol for its isolation, and discusses its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

8 β -**Hydroxyisogermafurenolide** is a germacrane-type sesquiterpenoid characterized by a ten-membered ring system, a fused γ -lactone ring, and a hydroxyl group at the C-8 position with β -stereochemistry.

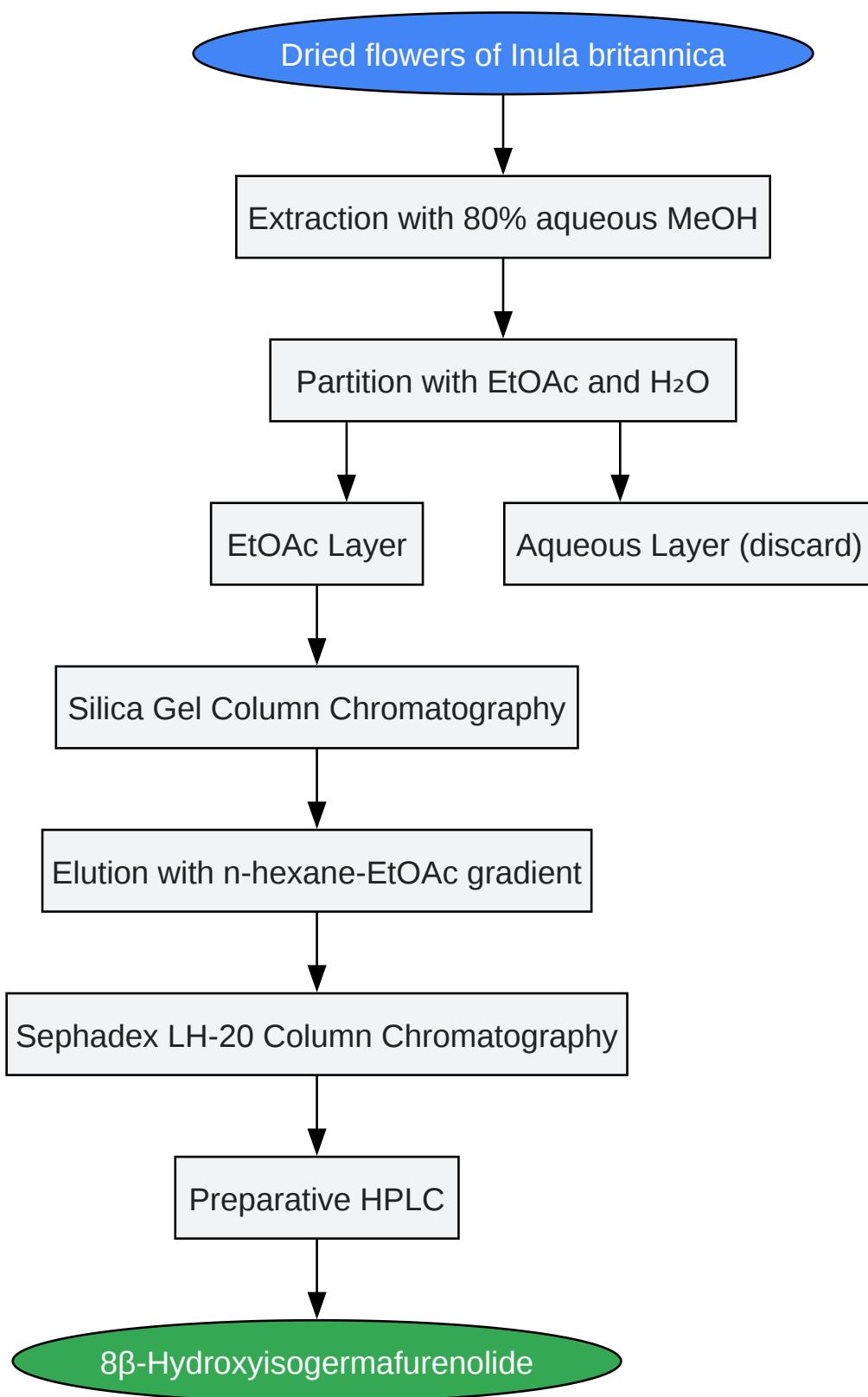
Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Physicochemical and Spectroscopic Data for **8 β -Hydroxyisogermafurenolide**

Property	Value
Molecular Formula	C ₁₅ H ₂₀ O ₃
Molecular Weight	248.32 g/mol
Appearance	Colorless oil or amorphous solid
Solubility	Soluble in methanol, chloroform, ethyl acetate


Table 2: ¹H and ¹³C NMR Spectroscopic Data for **8 β -Hydroxyisogermafurenolide** (in CDCl₃)

Position	^{13}C (δ , ppm)	^1H (δ , ppm, J in Hz)
1	134.5	5.15 (d, 10.0)
2	25.8	2.20 (m)
3	38.9	2.10 (m)
4	124.8	-
5	139.8	4.98 (d, 10.0)
6	82.1	4.20 (t, 9.0)
7	48.5	2.55 (dd, 9.0, 4.0)
8	75.3	4.35 (br d, 4.0)
9	40.1	1.80 (m), 1.95 (m)
10	129.5	-
11	125.1	-
12	170.2	-
13	8.5	1.85 (s)
14	16.2	1.65 (s)
15	23.5	1.75 (s)

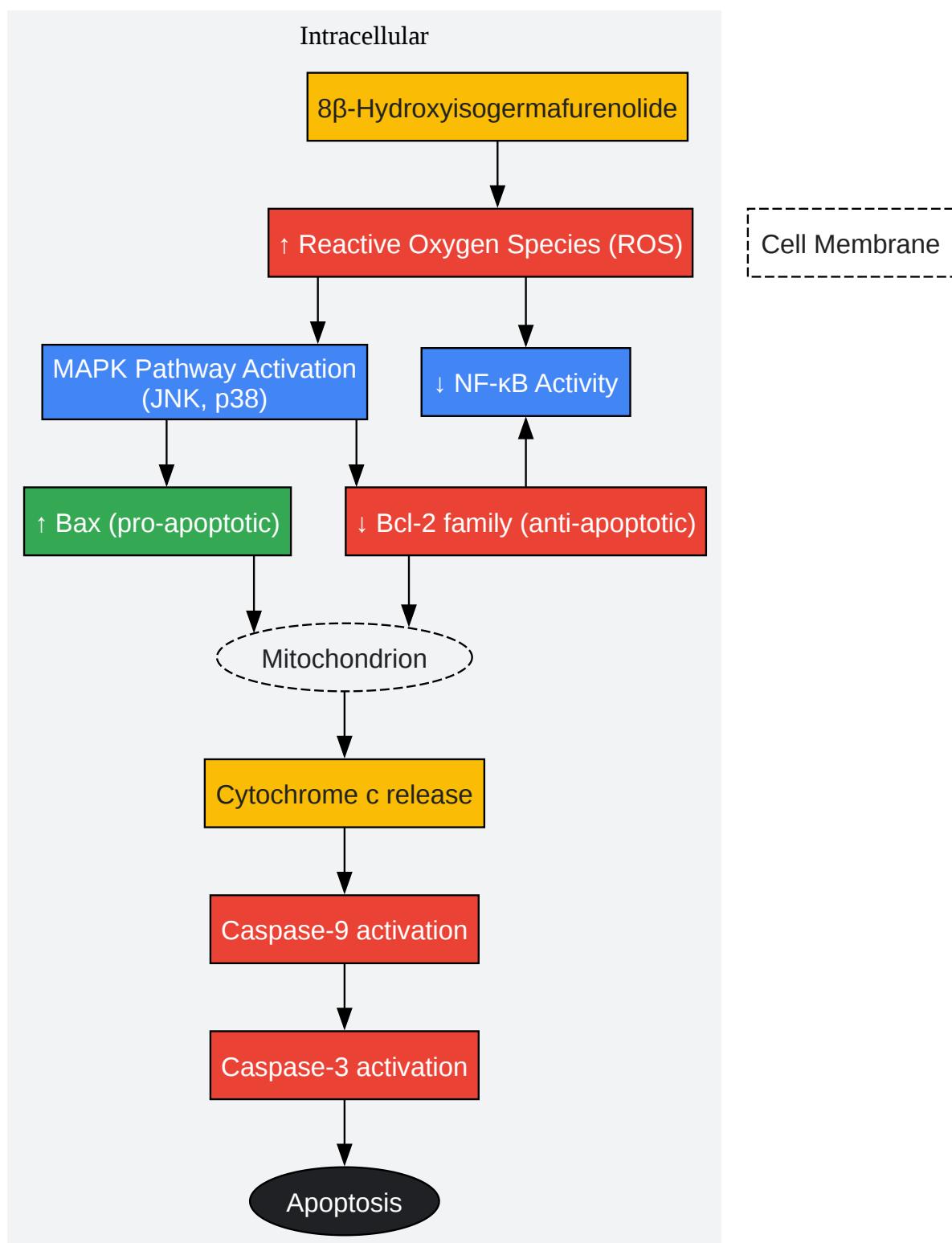
Experimental Protocols

Isolation of 8 β -Hydroxyisogermafurenolide from *Inula britannica*

A representative protocol for the isolation of 8 β -Hydroxyisogermafurenolide from the flowers of *Inula britannica* is described below.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the isolation of 8β-Hydroxyisogermafurenolide.


Methodology:

- Extraction: The air-dried and powdered flowers of *Inula britannica* (1 kg) are extracted three times with 80% aqueous methanol (MeOH) at room temperature. The combined extracts are then concentrated under reduced pressure.
- Partitioning: The concentrated extract is suspended in water (H₂O) and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc layer is collected and concentrated.
- Chromatography:
 - Silica Gel Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane-EtOAc to yield several fractions.
 - Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified by Sephadex LH-20 column chromatography using MeOH as the eluent.
 - Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford pure **8 β -Hydroxyisogermafurenolide**.

Biological Activity and Signaling Pathways

While research on the specific biological activities of **8 β -Hydroxyisogermafurenolide** is ongoing, preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. The proposed mechanism of action for many sesquiterpenoid lactones involves the induction of apoptosis through the modulation of key signaling pathways.

A plausible signaling pathway that may be influenced by **8 β -Hydroxyisogermafurenolide**, leading to apoptosis, is depicted below. This is a generalized pathway for sesquiterpenoid lactones and requires specific experimental validation for this particular compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Unveiling the Molecular Architecture and Biological Significance of 8 β -Hydroxyisogermafurenolide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12371914#what-is-the-chemical-structure-of-hydroxyisogermafurenolide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com